Radotinib
Vue d'ensemble
Description
Radotinib is a pharmaceutical compound primarily used in the treatment of chronic myeloid leukemia, particularly in patients who exhibit resistance or intolerance to other Bcr-Abl tyrosine-kinase inhibitors such as imatinib . Developed by Ilyang Pharmaceutical Co., Ltd in South Korea, this compound is marketed under the trade name Supect . It is known for its efficacy in targeting Philadelphia chromosome-positive chronic myeloid leukemia .
Applications De Recherche Scientifique
Radotinib has a wide range of scientific research applications:
Mécanisme D'action
Target of Action
Radotinib is a novel anti-cancer drug that primarily targets the BCR-ABL1 fusion kinase and the platelet-derived growth factor receptor (PDGFR) . These targets play a crucial role in the progression of certain types of cancer, most notably Philadelphia chromosome-positive (Ph+) chronic myeloid leukemia (CML) .
Mode of Action
This compound exerts its effects by selectively inhibiting the BCR-ABL tyrosine kinase . The BCR-ABL fusion protein possesses continuous tyrosine kinase activity, which leads to the activation of various pathways that promote cell proliferation and inhibit apoptosis . By binding to the ATP-binding site of the BCR-ABL protein, this compound effectively blocks its activity, thus halting the proliferation of leukemic cells and promoting their apoptosis .
Biochemical Pathways
The inhibition of the BCR-ABL1 fusion kinase by this compound blocks the constitutive enzymatic activity driving Ph+ leukemia . This action disrupts the downstream signaling pathways that promote cell proliferation and inhibit apoptosis . Furthermore, this compound also inhibits the PDGFR, which is involved in cell growth and division .
Pharmacokinetics
It is known that this compound is an oral drug . More research is needed to fully understand the ADME properties of this compound and their impact on its bioavailability.
Result of Action
This compound has been shown to induce apoptosis in cancer cells, including RPMI-8226, MM.1S, and IM-9 cells . It significantly increases the number of Annexin V-positive cells and decreases the mitochondrial membrane potential in these cells . Additionally, this compound treatment results in the cytosolic localization of cytochrome C . It also alters the expression of several proteins related to the STAT3 signaling pathway, including c-Myc, Bcl-xL, Mcl-1, cyclin D1, and cyclin D3 .
Analyse Biochimique
Biochemical Properties
Radotinib plays a crucial role in inhibiting the activity of the BCR-ABL1 fusion protein, which is a constitutively active tyrosine kinase responsible for the uncontrolled proliferation of leukemic cells. This compound binds to the ATP-binding site of the BCR-ABL1 protein, thereby preventing its phosphorylation and subsequent activation. This inhibition leads to the suppression of downstream signaling pathways that promote cell proliferation and survival. This compound also interacts with other proteins and enzymes involved in cell signaling, such as the SRC family kinases, which further enhances its anti-leukemic effects .
Cellular Effects
This compound exerts significant effects on various types of cells, particularly leukemic cells. It induces apoptosis (programmed cell death) in these cells by inhibiting the BCR-ABL1 kinase activity, leading to the activation of pro-apoptotic pathways and the suppression of anti-apoptotic proteins. This compound also affects cell signaling pathways, such as the PI3K/AKT and MAPK/ERK pathways, which are crucial for cell survival and proliferation. Additionally, this compound influences gene expression by modulating the activity of transcription factors and other regulatory proteins .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to the ATP-binding site of the BCR-ABL1 fusion protein, thereby inhibiting its kinase activity. This inhibition prevents the phosphorylation of downstream substrates, leading to the suppression of signaling pathways that promote cell proliferation and survival. This compound also inhibits the activity of other kinases, such as the SRC family kinases, which further contributes to its anti-leukemic effects. Additionally, this compound modulates gene expression by affecting the activity of transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. This compound is relatively stable and does not degrade rapidly, allowing for sustained inhibition of the BCR-ABL1 kinase activity. Long-term studies have shown that this compound maintains its efficacy in inhibiting leukemic cell proliferation and inducing apoptosis over extended periods. Some studies have reported the development of resistance to this compound over time, which may be due to the emergence of mutations in the BCR-ABL1 gene .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. At lower doses, this compound effectively inhibits the BCR-ABL1 kinase activity and suppresses leukemic cell proliferation. At higher doses, this compound may cause toxic effects, such as hepatotoxicity and myelosuppression. Studies have shown that there is a threshold dose above which the adverse effects of this compound outweigh its therapeutic benefits. Therefore, careful dose optimization is necessary to achieve the desired therapeutic effects while minimizing toxicity .
Metabolic Pathways
This compound is metabolized primarily in the liver by the cytochrome P450 enzymes, particularly CYP3A4. The metabolites of this compound are excreted mainly through the feces, with a smaller proportion being excreted in the urine. This compound does not significantly affect the metabolic flux or metabolite levels of other compounds, indicating that it has a relatively low potential for drug-drug interactions .
Transport and Distribution
This compound is transported and distributed within cells and tissues through passive diffusion and active transport mechanisms. It interacts with various transporters and binding proteins, such as the ATP-binding cassette (ABC) transporters, which facilitate its uptake and distribution. This compound accumulates in leukemic cells, where it exerts its inhibitory effects on the BCR-ABL1 kinase activity. The distribution of this compound in other tissues is relatively low, which helps to minimize its off-target effects .
Subcellular Localization
This compound is primarily localized in the cytoplasm of leukemic cells, where it binds to the BCR-ABL1 fusion protein and inhibits its kinase activity. This compound does not have specific targeting signals or post-translational modifications that direct it to specific compartments or organelles. Its accumulation in the cytoplasm allows for effective inhibition of the BCR-ABL1 kinase activity and suppression of downstream signaling pathways .
Méthodes De Préparation
The synthesis of radotinib involves several key steps:
Formation of the Core Structure: The core structure of this compound is synthesized through a series of reactions involving the formation of benzamide and pyrazinylpyrimidine moieties.
Coupling Reactions: The benzamide and pyrazinylpyrimidine structures are coupled using specific reagents and conditions to form the final compound.
Industrial production methods for this compound involve scaling up these synthetic routes while maintaining stringent quality control measures to ensure the consistency and safety of the final product .
Analyse Des Réactions Chimiques
Radotinib undergoes various chemical reactions, including:
Oxidation: This compound can undergo oxidation reactions, particularly in the presence of strong oxidizing agents.
Reduction: Reduction reactions of this compound are less common but can occur under specific conditions.
Substitution: This compound can participate in substitution reactions, especially involving its aromatic rings.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used .
Comparaison Avec Des Composés Similaires
Radotinib is often compared with other Bcr-Abl tyrosine-kinase inhibitors such as:
Imatinib: The first tyrosine kinase inhibitor approved for chronic myeloid leukemia.
Nilotinib: Structurally similar to this compound, but this compound offers a more affordable option in emerging regions.
Dasatinib: Another second-generation tyrosine kinase inhibitor with a broader spectrum of activity.
Bosutinib: Known for its efficacy in patients with specific mutations.
Ponatinib: Effective against a wide range of Bcr-Abl mutations, including those resistant to other inhibitors.
This compound’s uniqueness lies in its high affinity for the Bcr-Abl kinase and its affordability, making it a valuable option for patients in various regions .
Propriétés
IUPAC Name |
4-methyl-N-[3-(4-methylimidazol-1-yl)-5-(trifluoromethyl)phenyl]-3-[(4-pyrazin-2-ylpyrimidin-2-yl)amino]benzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H21F3N8O/c1-16-3-4-18(9-23(16)37-26-33-6-5-22(36-26)24-13-31-7-8-32-24)25(39)35-20-10-19(27(28,29)30)11-21(12-20)38-14-17(2)34-15-38/h3-15H,1-2H3,(H,35,39)(H,33,36,37) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DUPWHXBITIZIKZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=CC(=CC(=C2)C(F)(F)F)N3C=C(N=C3)C)NC4=NC=CC(=N4)C5=NC=CN=C5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H21F3N8O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90239069 | |
Record name | Radotinib | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90239069 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
530.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Philadelphia chromosome positive (Ph+) leukemia is driven by the constitutive enzymatic activity of the BCR-ABL1 fusion kinase. Tyrosine kinase inhibitors (TKIs) that block the activity of BCR-ABL1 are successfully used clinically to treat chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL). | |
Record name | Radotinib | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB12323 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
926037-48-1 | |
Record name | Radotinib | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=926037-48-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Radotinib [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0926037481 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Radotinib | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB12323 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Radotinib | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90239069 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | RADOTINIB | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I284LJY110 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary target of Radotinib and how does it interact with it?
A1: this compound is a tyrosine kinase inhibitor (TKI) that primarily targets the BCR-ABL1 fusion protein. [, ] this compound binds to the ATP-binding site of BCR-ABL1, inhibiting its kinase activity. [, ] This interaction prevents the phosphorylation of downstream signaling molecules, ultimately inhibiting the proliferation and survival of chronic myeloid leukemia (CML) cells. []
Q2: What are the downstream effects of this compound inhibiting BCR-ABL1 activity?
A2: Inhibition of BCR-ABL1 by this compound disrupts several downstream signaling pathways, including the RAS/RAF/MEK/ERK, PI3K/AKT/mTOR, and JAK/STAT pathways. [, , ] This disruption leads to a decrease in cell proliferation, increased apoptosis, and reduced angiogenesis. [, , ]
Q3: Does this compound target other tyrosine kinases besides BCR-ABL1?
A3: Yes, in addition to BCR-ABL1, this compound also inhibits the platelet-derived growth factor receptor (PDGFR) and SRC family kinases. [, , ] This broader activity may contribute to its therapeutic effects in CML and other malignancies. []
Q4: What is the molecular formula and weight of this compound?
A4: The molecular formula of this compound is C24H27N7O2 and its molecular weight is 449.53 g/mol. []
Q5: Are there any specific spectroscopic data available for this compound?
A5: While specific spectroscopic data isn't readily available in these papers, analytical methods such as high-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) are commonly used to characterize and quantify this compound. [, ]
Q6: How do structural modifications to this compound affect its activity, potency, and selectivity?
A6: Unfortunately, the provided research papers don't go into detailed structure-activity relationship (SAR) analysis of this compound.
Q7: What are some strategies employed to improve this compound's stability, solubility, or bioavailability?
A8: Research has investigated dried blood spot (DBS) sampling methods to enable convenient therapeutic monitoring of this compound concentrations, potentially improving its application in clinical settings. []
Q8: How does this compound's pharmacokinetic profile relate to its in vivo activity and efficacy?
A10: A pharmacokinetic assay revealed that this compound effectively crosses the blood-brain barrier, which may be relevant to its potential therapeutic effects in prion diseases. []
Q9: Does body weight influence the effectiveness and safety of this compound?
A11: Research suggests that dose adjustment of this compound based on body weight is warranted, as dose-limiting toxicity was associated with higher dose per body weight. A two-tier weight-based dosing regimen has been proposed for better safety and efficacy. [, ]
Q10: What in vitro models have been used to assess this compound's efficacy?
A12: Cell-based assays using various CML cell lines (e.g., K562, Kasumi-1, NB4, HL60, THP-1) have been employed to evaluate this compound's cytotoxic effects. [, , , ] this compound has been shown to induce apoptosis, inhibit proliferation, and promote differentiation in these cell lines. [, , ]
Q11: What in vivo models have been used to assess this compound's efficacy?
A13: Mouse xenograft models using CML cell lines (e.g., IM-9) have demonstrated this compound's ability to suppress tumor growth in vivo. [, ] Additionally, hamster models infected with the 263K scrapie strain have shown that this compound can prolong survival times and reduce prion protein deposition. []
Q12: What are the key findings from clinical trials investigating this compound's efficacy in CML?
A14: Phase 3 clinical trials (e.g., RERISE) have demonstrated that this compound achieves significantly higher and faster rates of major molecular response (MMR) and complete cytogenetic response (CCyR) compared to imatinib in patients with newly diagnosed chronic phase CML. [, , , , ] These responses were also found to be earlier and deeper with this compound. [, ]
Q13: What are the known resistance mechanisms to this compound in CML?
A16: Similar to other TKIs, BCR-ABL1 kinase domain mutations can confer resistance to this compound. [, ] The T315I mutation, in particular, is known to be highly resistant to this compound. [, ]
Q14: What are the common adverse effects associated with this compound therapy?
A17: The safety profile of this compound has been evaluated in clinical trials. [, , , , , ] Common adverse events include hematological toxicities (e.g., thrombocytopenia, neutropenia, anemia), hyperbilirubinemia, and cutaneous reactions (e.g., rash, pruritus). [, , , , , , , ]
Q15: Are there any biomarkers being investigated to predict this compound efficacy or monitor treatment response?
A19: Early molecular response (EMR) at 3 months has been identified as a predictor for achieving MMR by 12 months in CML patients treated with this compound. [, , ] Further research is ongoing to identify additional biomarkers for predicting treatment success and monitoring response. []
Q16: What analytical methods are commonly used to characterize, quantify, and monitor this compound?
A20: High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is a widely used analytical method for the determination of this compound levels in human plasma. []
Q17: Has there been any research on the environmental impact and degradation of this compound?
A17: The provided research papers do not discuss the environmental impact and degradation of this compound.
Q18: How has this compound contributed to the evolution of CML treatment?
A22: this compound represents an advancement in the development of second-generation TKIs for the treatment of CML. [, ] Its superior efficacy compared to imatinib, particularly in achieving faster and deeper molecular responses, has contributed to improving treatment outcomes for patients with newly diagnosed CML. [, , , , ]
Q19: Are there any cross-disciplinary applications of this compound beyond oncology?
A23: Research has investigated the potential use of this compound in the treatment of prion diseases. [] Preclinical studies in hamster models have demonstrated promising results, suggesting that this compound could be a candidate drug for this currently untreatable neurodegenerative disorder. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.